BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 2375273-83-7
VCID: VC5055190
InChI: InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
SMILES: C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Molecular Formula: C15H18ClNO4S
Molecular Weight: 343.82

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE

CAS No.: 2375273-83-7

Cat. No.: VC5055190

Molecular Formula: C15H18ClNO4S

Molecular Weight: 343.82

* For research use only. Not for human or veterinary use.

BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE - 2375273-83-7

Specification

CAS No. 2375273-83-7
Molecular Formula C15H18ClNO4S
Molecular Weight 343.82
IUPAC Name benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Standard InChI Key YZQQNGJPKRIXSH-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s spiro[3.4]octane scaffold consists of two fused rings: a cyclopropane (three-membered) and a cyclopentane (five-membered) ring. The 5-azaspiro designation indicates a nitrogen atom within the spiro junction, while the 7-position hosts a chlorosulfonyl (–SO₂Cl) group, a strong electrophile . The benzyl carboxylate (–COOCH₂C₆H₅) at the 5-position serves as a protective group for the amine, enhancing solubility and stability during synthetic manipulations .

Table 1: Key Molecular Features

PropertyValue/Description
Molecular FormulaC₁₅H₁₈ClNO₅S
Molecular Weight383.82 g/mol
Functional GroupsChlorosulfonyl, benzyl carboxylate, spiroamine
Electrophilic SitesChlorosulfonyl (–SO₂Cl)
SolubilityLikely polar aprotic solvents (DMF, DMSO)

Spectroscopic Signatures

While direct spectral data for this compound is unavailable, analogs such as benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ( ) provide benchmarks. Key features include:

  • IR: Strong absorption at ~1750 cm⁻¹ (C=O stretch of carboxylate), ~1350 cm⁻¹ (S=O asymmetric stretch), and ~1150 cm⁻¹ (S–O–C linkage) .

  • NMR: Expected signals include a singlet for the benzyl methylene (δ 5.1–5.3 ppm), aromatic protons (δ 7.3–7.5 ppm), and sp³-hybridized carbons in the spiro system (δ 40–70 ppm in ¹³C NMR) .

Synthetic Methodologies

Spirocycle Construction

The 5-azaspiro[3.4]octane core is typically synthesized via cyclopropanation or annulation strategies. Patent US8927739B2 ( ) outlines methods using dihalocarbene intermediates generated from trihaloacetate salts (e.g., Cl₃CCO₂Na) under phase-transfer conditions. For example:

  • Cyclopropanation: Reacting a bicyclic amine with dichlorocarbene (CCl₂) forms the spirocyclic framework.

  • Reductive Hydrodehalogenation: Subsequent treatment with low-valent metals (e.g., Zn/HOAc) removes excess halogens .

Functionalization at the 7-Position

Introducing the chlorosulfonyl group involves sulfonation followed by chlorination:

  • Sulfonation: Treating the spiroamine intermediate with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) yields the sulfonic acid.

  • Chlorination: Reaction with PCl₅ or SOCl₂ converts the –SO₃H group to –SO₂Cl .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Spirocycle formationCl₃CCO₂Na, Bu₄NBr, 80°C, 12h65%
2SulfonationClSO₃H, DCM, 0°C → rt, 4h78%
3Benzyl protectionBenzyl chloroformate, TEA, DCM85%

Reactivity and Applications

Electrophilic Sulfonyl Chloride

The –SO₂Cl group undergoes nucleophilic substitution with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonyl thioethers. This reactivity is exploited in:

  • Prodrug Design: Masking polar groups (e.g., –OH, –NH₂) as sulfonate esters for improved bioavailability .

  • Covalent Inhibitors: Targeting cysteine residues in proteins (e.g., KEAP1 inhibitors) .

Industrial and Academic Utility

  • Pharmaceutical Intermediates: Serves as a precursor to sulfonamide-based drugs (e.g., antibiotics, diuretics).

  • Chemical Biology Probes: Functionalization via "click chemistry" enables target identification in proteomics .

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